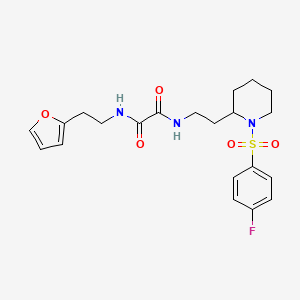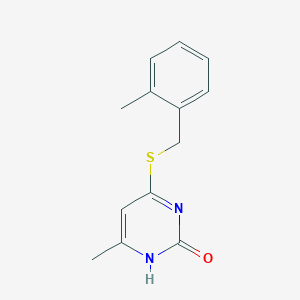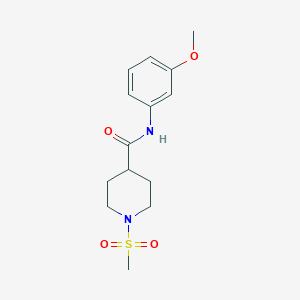
2-cyclopentyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide, also known as CPCA, is a chemical compound that has been widely researched in the field of neuroscience. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). The inhibition of PDE4 by CPCA leads to an increase in cAMP levels, which in turn modulates various signaling pathways in the brain.
Scientific Research Applications
Structural Aspects and Properties
Research on amide-containing isoquinoline derivatives, similar in structure to 2-cyclopentyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide, has focused on their structural aspects and properties. For instance, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide have explored its ability to form gels and crystalline solids upon treatment with various mineral acids. These structural properties are significant for developing new materials with potential applications in drug delivery systems and material science. The formation of host–guest complexes with enhanced fluorescence emission suggests potential applications in fluorescence-based sensing and imaging technologies (Karmakar et al., 2007).
Antitubercular Activity
Another significant area of research involves the development of 2-(quinolin-4-yloxy)acetamides as potent antitubercular agents. These compounds have demonstrated high potency against Mycobacterium tuberculosis, including drug-resistant strains, without apparent toxicity to mammalian cells. Their activity against the bacilli in infected macrophages and low risk of drug-drug interactions highlight their potential as candidates for developing new treatments for tuberculosis (Pissinate et al., 2016).
Neuroprotection and Antiviral Effects
Research on novel anilidoquinoline derivatives has shown therapeutic efficacy in treating Japanese encephalitis through significant antiviral and antiapoptotic effects. The decrease in viral load and increase in survival rates in treated mice indicate the potential of similar compounds for developing treatments against viral encephalitis (Ghosh et al., 2008).
Synthetic Applications
Studies have also focused on synthetic methods for highly functionalized quinolin-2(1H)-ones, which are structurally related to 2-cyclopentyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide. These synthetic routes enable the generation of diverse quinoline derivatives, applicable in pharmaceutical research and material science (Chen & Chuang, 2016).
Fluorescence Sensing
The synthesis of fluorescent sensors based on quinoline platforms for selectively distinguishing metal ions demonstrates the utility of quinoline derivatives in environmental monitoring and biochemical assays. Such sensors exploit the structural features of quinolines for sensitive and selective detection of specific ions (Zhou et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-oxo-1,2-dihydroquinoline-3-carboxamides, have been found to inhibit theacetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Pharmacokinetics
For instance, the presence of the quinoline moiety could potentially enhance the compound’s bioavailability, as quinoline derivatives are known to exhibit good absorption and distribution characteristics .
properties
IUPAC Name |
2-cyclopentyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-8-16(20)19-15-10-13(6-7-14(11)15)18-17(21)9-12-4-2-3-5-12/h6-8,10,12H,2-5,9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDPESATCLEKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[(9-Methylpurin-6-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2478072.png)
![2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B2478075.png)
![5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2478076.png)
![8-(4-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2478079.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2478081.png)




![(2,2-Difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2478087.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazole](/img/structure/B2478088.png)

![N-(benzo[d]thiazol-2-yl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2478092.png)
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2478094.png)